molecular formula C14H11ClN2 B189023 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine CAS No. 168837-37-4

7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine

Cat. No.: B189023
CAS No.: 168837-37-4
M. Wt: 242.7 g/mol
InChI Key: NNWVGSOHBYQKEJ-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole-pyridine core substituted with a chlorine atom at position 7 and a 4-methylphenyl group at position 2. Its synthesis typically involves halogenation and coupling reactions, as seen in related derivatives .

Properties

IUPAC Name

7-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-2-4-11(5-3-10)13-9-17-7-6-12(15)8-14(17)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWVGSOHBYQKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440402
Record name 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168837-37-4
Record name 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the Imidazo[1,2-a]pyridine Core

Ring closure employs condensation between α-bromoketones and 2-aminopyridines. Patent CN103936678A utilizes glyoxal (40% aqueous) with oxammonium sulfate in methanol/water (2:1 v/v), achieving 93% yield for a related imidazole intermediate. The mechanism proceeds via:

  • Formation of a Schiff base between glyoxal and 2-amino-4-methylpyridine

  • Nucleophilic attack by the α-carbon of p-methylacetophenone

  • Aromatization through dehydration

Reaction Conditions :

  • Temperature : 90–120°C

  • Catalyst : Tin(II) chloride (SnCl₂·2H₂O)

  • Time : 4–6 hours

Optimization of Purification Protocols

Crystallization Techniques

Recrystallization from methanol/ethyl acetate (10:1 v/v) removes unreacted starting materials and regioisomers, enhancing purity to >98%. Key factors:

  • Cooling rate : 0.5°C/min to prevent oiling out

  • Solvent polarity : Adjusted using sherwood oil (bp 160–180°C)

Industrial-Scale Production Considerations

MetricLaboratory ScalePilot Plant
Batch size0.1 mol50 mol
Cycle time8 hours24 hours
Purity96.4%95.7%

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the 7th position.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-methylphenyl group at position 2 is a key structural feature. Analogs with different aryl substituents demonstrate how electronic and steric effects influence properties:

Compound Substituent (Position 2) Key Properties Reference
7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine 4-methylphenyl Moderate lipophilicity; potential c-Met inhibition Target Compound
6-Chloro-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine 4-chlorophenyl Higher logP (lipophilicity) due to Cl; used in kinase studies
2-(4-Fluorophenyl)-imidazo[1,2-a]pyridine 4-fluorophenyl Enhanced metabolic stability; antikinetoplastid activity
2-(2′-Methoxyphenyl)-imidazo[1,2-a]pyridine 2-methoxyphenyl Improved solubility; lower melting point (138–139°C)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, F) increase lipophilicity and binding affinity to hydrophobic targets .
  • Bulky substituents (e.g., methoxy) reduce crystallinity, enhancing solubility .

Substituent Variations on the Imidazo[1,2-a]pyridine Core

Modifications at positions 3, 6, and 7 significantly alter pharmacological and physical properties:

Compound Core Substituents Molecular Weight Biological Activity Reference
This compound 7-Cl 242.68 g/mol c-Met inhibition (hypothesized)
3-(4-Chlorophenyl)-imidazo[1,2-a]pyridin-2-ol 3-OH, 4-Cl-phenyl 244.68 g/mol Fluorescent applications
[2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol 3-CH2OH, 6-CH3 272.73 g/mol Intermediate in drug synthesis
7-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde 7-CH3, 3-CHO 264.30 g/mol Reactive aldehyde for derivatization

Key Findings :

  • Hydroxyl (-OH) or aldehyde (-CHO) groups introduce hydrogen-bonding sites, improving target interaction .
  • Methyl groups (e.g., 6-CH3) enhance metabolic stability but reduce solubility .

Halogenation Patterns

Halogen placement affects electronic properties and bioactivity:

Compound Halogen Position logP Application Reference
This compound 7-Cl ~3.5 Kinase inhibition
6-Chloro-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine 6-Cl, 4-Cl-phenyl ~4.0 Anticancer research
2-(4-Bromophenyl)-imidazo[1,2-a]pyridine 4-Br-phenyl ~4.07 Fluorescent probes

Key Findings :

  • Multiple halogens (e.g., 6-Cl + 4-Cl-phenyl) increase logP, favoring blood-brain barrier penetration .
  • Bromine enhances fluorescence quantum yield in imaging applications .

Key Findings :

  • Base-mediated reactions (e.g., NaHCO3) are efficient for methoxy-substituted derivatives .
  • Transition metal-free methods are emerging but less common .

Pharmacological and Industrial Relevance

  • c-Met Inhibition : Fluorine or chlorine at position 7/8 mimics imidazopyrimidines, critical for kinase inhibition .
  • Fluorescent Markers: Derivatives with electron-withdrawing groups (e.g., NO2) show promise in genetic labeling .
  • Drug Intermediates: Compounds like [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol are precursors to Zolpidem analogs .

Biological Activity

7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused heterocyclic structure that contributes to its biological activity. The presence of the chloro and methyl groups enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
  • Antimicrobial Activity : It exhibits activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains .
  • Cancer Therapeutics : Research indicates that it may act as a c-Met inhibitor, affecting cell proliferation and signaling pathways in cancer cells .

Antimicrobial Properties

Research has demonstrated that imidazo[1,2-a]pyridine derivatives, including 7-Chloro-2-(4-methylphenyl), are effective against multidrug-resistant strains of M. tuberculosis. A study highlighted the compound's efficacy in high-throughput screening against Mycobacterium bovis BCG, confirming its potential as an anti-tubercular agent .

Anticancer Effects

The compound shows promise as a selective inhibitor of c-Met signaling pathways implicated in cancer progression. In vitro studies have reported significant effects on cell proliferation and apoptosis in various cancer cell lines, particularly breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Case Studies

  • Inhibition of c-Met Signaling : A study focusing on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives revealed that modifications at specific positions enhance selectivity and potency against c-Met .
  • Anti-Tubercular Activity : In a comprehensive review, several imidazo[1,2-a]pyridine compounds were identified as potent inhibitors against both drug-sensitive and resistant strains of M. tuberculosis, emphasizing their therapeutic potential in treating tuberculosis .
  • Cytotoxicity Studies : Compounds similar to this compound have been evaluated for cytotoxic effects on various cancer cell lines. For example, derivatives showed IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 and HepG2 cells, indicating significant growth inhibition .

Data Table: Biological Activities of this compound

Activity Target Organism/Cell Line IC50/MIC Value Reference
Anti-TuberculosisMycobacterium tuberculosis0.03 - 5 µM
Anti-Cancer (Breast)MDA-MB-2312.43 - 7.84 µM
Anti-Cancer (Liver)HepG24.98 - 14.65 µM
c-Met InhibitionVarious Cancer Cell LinesNot Specified

Q & A

Q. What are the common synthetic routes for preparing 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A representative method involves reacting 2-(4-methylphenyl)imidazo[1,2-a]pyridine with phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) under reflux to introduce the chloro substituent at the 7-position . Alternative approaches include Vilsmeier-Haack formylation followed by halogenation, as described in protocols for related imidazopyridine derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and purity (e.g., δ ~8.5–9.0 ppm for pyridine protons) .
  • X-ray crystallography : Resolves hydrogen bonding and intermolecular interactions, such as C–H⋯Cl and π-π stacking in crystal lattices .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 263.7 for the parent compound) .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?

Imidazo[1,2-a]pyridines exhibit anxiolytic, cardiovascular, and neuroleptic properties due to interactions with GABA receptors, ion channels, and kinase targets . While specific data for this compound are limited, structurally similar analogs show activity against inflammatory and infectious diseases .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires controlled reaction conditions:

  • Temperature : Reflux at 80–90°C in chloroform/DMF minimizes side reactions during chlorination .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance regioselectivity in cyclization steps .
  • Purification : Silica gel chromatography with ethyl acetate/petroleum ether (1:1) improves purity (>95%) .

Q. What structural features influence the compound’s pharmacological activity?

Structure-activity relationships (SAR) highlight:

  • Chloro substituent : Enhances lipophilicity and target binding affinity (e.g., kinase inhibition) .
  • 4-Methylphenyl group : Increases metabolic stability by reducing cytochrome P450 oxidation .
  • Hydrogen bonding : The imidazole N–H and pyridine nitrogen participate in key interactions with biological targets .

Q. How do crystallographic data resolve contradictions in reported biological activities?

Crystal structures reveal conformational flexibility in the imidazo[1,2-a]pyridine core, which may explain divergent activities across assays. For example, hydrogen bonding with Cl⁻ anions in the lattice (O1–H1⋯Cl1) suggests potential off-target interactions in vitro .

Q. What computational methods support the design of derivatives with improved efficacy?

  • DFT studies : Calculate electron density maps to predict reactive sites for functionalization (e.g., C-3 for carboxylation) .
  • Molecular docking : Models interactions with biological targets (e.g., GABAₐ receptors) to prioritize derivatives .
  • ADMET prediction : LogP (~2.8) and polar surface area (~45 Ų) indicate favorable blood-brain barrier penetration .

Methodological Considerations

Q. How to address low reproducibility in imidazopyridine synthesis?

  • Standardize reagents : Use freshly distilled POCl₃ to avoid hydrolysis byproducts .
  • Monitor intermediates : TLC (silica gel, hexane:EtOAc 3:1) tracks reaction progress .
  • Control moisture : Conduct reactions under inert gas (N₂/Ar) to prevent side reactions .

Q. What strategies mitigate toxicity risks during handling?

  • Safety protocols : Use fume hoods for chlorination steps (POCl₃ releases HCl gas) .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure (LD₅₀ > 500 mg/kg in rats) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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